Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone
Description
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethylphenyl group at position 3 and a phenyl sulfone moiety at position 5. The sulfone group (-SO₂-) enhances polarity and hydrolytic stability, while the trifluoromethyl (-CF₃) substituent contributes to lipophilicity and electronic effects.
Properties
IUPAC Name |
5-(2-methylsulfonylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c1-25(22,23)13-8-3-2-7-12(13)15-20-14(21-24-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDVCYCUSWEOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Oxadiazole Core Formation
Cyclization of Hydrazide Intermediates
The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between hydrazide derivatives and carboxylic acid precursors. A widely adopted method involves the condensation of 2-(methylsulfonyl)benzohydrazide with 3-(trifluoromethyl)benzoyl chloride under basic conditions. This reaction proceeds through nucleophilic acyl substitution, followed by intramolecular cyclodehydration.
Key conditions include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base : Triethylamine (Et₃N) or pyridine
- Temperature : 0–25°C for 12–24 hours
This method yields the oxadiazole intermediate with approximately 65–75% efficiency. Side products, such as open-chain amides, are minimized by maintaining anhydrous conditions.
Alternative Cyclization via Nitrile Oxides
Recent patents describe the use of nitrile oxides for oxadiazole formation. In this approach, 3-(trifluoromethyl)benzonitrile oxide is generated in situ from hydroxylamine and reacted with methyl 2-(cyanomethyl)phenyl sulfone . The reaction is catalyzed by copper(I) iodide in dimethylformamide (DMF) at 80°C, achieving 70% yield.
Incorporation of the Trifluoromethylphenyl Group
Nucleophilic Aromatic Substitution
The trifluoromethyl group is introduced via nucleophilic substitution on fluorinated aromatic precursors. 3-Bromo-α,α,α-trifluorotoluene reacts with the oxadiazole intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This cross-coupling method achieves 60–68% yield but requires stringent exclusion of moisture.
Direct Trifluoromethylation
An alternative route employs Umemoto’s reagent (trifluoromethylaryliodonium triflate) to directly trifluoromethylate the phenyl ring. The reaction is conducted in acetonitrile at 60°C with a catalytic amount of potassium iodide (KI), yielding 55–62% of the desired product.
Sulfone Group Installation via Oxidation
Thioether Oxidation to Sulfone
The sulfone functionality is introduced by oxidizing a thioether precursor. Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide is treated with potassium permanganate (KMnO₄) in acidic aqueous acetone (0°C to 25°C), achieving 85–90% conversion to the sulfone.
Table 1: Comparison of Sulfone Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O/H⁺ | 0–25°C | 88 | 95 |
| mCPBA | Dichloromethane | 25°C | 78 | 89 |
| H₂O₂/FeSO₄ | Acetic Acid | 50°C | 65 | 82 |
Optimization Strategies for Industrial Scalability
Continuous Flow Reactors
Patent data highlight the use of continuous flow systems to enhance cyclization efficiency. By maintaining precise temperature control (±2°C) and reducing reaction times from 24 hours to 30 minutes, yields improve to 80% with ≥99% purity.
Solvent Recycling
Ethanol-water mixtures (7:3 v/v) are employed for crystallization, enabling solvent recovery and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone serves as a building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to form more complex molecules .
2. Biological Studies:
- The compound's structure allows it to interact with biological targets, making it useful for studying enzyme inhibition and protein-ligand interactions. It has been investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
3. Pharmaceutical Development:
- Due to its biological activity, this compound is being explored in drug discovery programs aimed at developing new medications targeting various diseases. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological studies .
4. Material Science:
- In industrial applications, the compound is used to develop new materials with enhanced properties such as increased stability and solubility. Its unique chemical characteristics allow for the creation of materials that can withstand harsh conditions while maintaining performance.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme cyclooxygenase-2 (COX-2), where derivatives of this compound were synthesized and tested for their inhibitory effects. Results indicated that certain derivatives exhibited significant COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in pain management and inflammation control .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The presence of the trifluoromethyl group was found to enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Triflusulfuron-Methyl
- Structure : Contains a sulfonylurea bridge linked to a triazine ring and trifluoroethoxy group .
- Key Differences :
- Replaces the oxadiazole ring with a triazine core.
- Sulfonyl group is part of a urea linkage (SO₂-NH-CO-NH-), unlike the sulfone (SO₂) in the target compound.
- Applications : Herbicide (sulfonylurea class), targeting acetolactate synthase in plants .
- Properties : Lower molecular weight (C₁₄H₁₅F₃N₆O₅S) and higher hydrolytic lability due to the urea group.
2.2. 3-(3-Chlorophenyl)-5-(2-Methanesulfinylphenyl)-1,2,4-Oxadiazole
- Structure : Features a chlorophenyl-substituted oxadiazole and a methyl sulfoxide (-SO-) group .
- Key Differences :
- Sulfoxide (SO) vs. sulfone (SO₂) in the target compound.
- Chlorophenyl substituent instead of trifluoromethylphenyl.
- Properties :
- Applications: Potential intermediate in drug synthesis; sulfoxides are often metabolically active.
2.3. 5,5'-[Sulfanediylbis(Methylene)]bis(3-Phenyl-1,2,4-Oxadiazole)
- Structure : Bis-oxadiazole linked via a sulfide (-S-) group .
- Key Differences :
- Two oxadiazole rings vs. one in the target compound.
- Sulfide linkage (-S-) instead of sulfone (-SO₂-).
- Properties :
- Increased rigidity due to dual oxadiazole cores.
- Sulfide groups are prone to oxidation, reducing stability compared to sulfones.
- Applications : Structural analogs are explored in materials science for thermal stability.
2.4. Endothiapepsin Ligand (CBWS-SE-087)
- Structure : Combines oxadiazole (trifluoromethylphenyl-substituted) with a pyrrolidin-ol and thiazole group .
- Key Differences :
- Additional pyrrolidine-thiazole moiety enhances protein-binding capacity.
- Lacks the phenyl sulfone group present in the target compound.
- Applications : Enzyme inhibitor (e.g., aspartic proteases); demonstrates the role of oxadiazole in medicinal chemistry .
Comparative Analysis Table
Key Findings and Implications
- Sulfur Oxidation State : Sulfones (target compound) offer superior hydrolytic stability compared to sulfoxides or sulfides, critical for drug half-life .
- Substituent Effects : Trifluoromethyl groups enhance lipophilicity and binding affinity compared to chlorophenyl or methoxy groups, as seen in enzyme inhibitors .
- Heterocyclic Cores : Oxadiazoles are preferred over triazines in medicinal chemistry due to metabolic resistance and bioisosteric properties .
- Applications : Structural variations dictate utility—sulfonylureas dominate agrochemistry, while oxadiazole sulfones are emerging in drug discovery .
Biological Activity
Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H14F3N3O2S
- Molecular Weight : 385.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit anticancer properties by modulating cell signaling pathways involved in apoptosis and cell proliferation. In vitro studies have demonstrated that certain oxadiazole compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Studies suggest that oxadiazole derivatives can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluating 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids reported potent antibacterial activity against multiple strains of bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Mechanisms : In research focused on Rho/MRTF/SRF inhibitors, derivatives with oxadiazole cores demonstrated significant inhibition of cancer cell proliferation in vitro and showed efficacy in animal models .
- Inflammation Modulation : A recent pharmacological review highlighted that certain oxadiazole compounds could effectively reduce inflammation in animal models by inhibiting key inflammatory mediators .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like substituted oxadiazoles and sulfonyl-containing intermediates. Key steps include:
- Precursor Preparation : Use 3-(trifluoromethyl)phenyl derivatives to form the oxadiazole ring via cyclization under acidic or basic conditions .
- Coupling Reactions : Introduce the sulfone moiety via nucleophilic substitution or sulfonylation, requiring precise pH control (e.g., pH 7–8) and temperatures between 60–80°C to avoid side reactions .
- Purification : Employ column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to verify intermediate purity .
Optimization requires iterative adjustments to solvent systems (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to confirm the oxadiazole and sulfone moieties. For example, the sulfone group typically shows a singlet near δ 3.5 ppm in H NMR, while the trifluoromethyl group appears as a distinct triplet in F NMR .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular ion peaks .
- Crystallinity : X-ray diffraction (XRD) resolves crystal packing, which is critical for stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC values in kinase inhibition assays) may arise from:
- Experimental Variability : Standardize assay conditions (e.g., ATP concentration, incubation time) across replicates. Use positive controls (e.g., staurosporine for kinase assays) .
- Structural Analogues : Compare activity with derivatives lacking the trifluoromethyl or sulfone group to isolate functional group contributions .
- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL ):
- Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–40°C). Monitor degradation products via LC-MS/MS.
- Biotic Transformation : Use soil microcosms with LC-MS to track metabolites. Include controls with sterilized soil to distinguish microbial vs. chemical pathways .
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations using F NMR for quantification .
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Effects : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the oxadiazole ring. Compare Fukui indices for electrophilic/nucleophilic attack .
- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides. Monitor yields with and without the trifluoromethyl group to assess its role in stabilizing transition states .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solvents (e.g., DMSO, ethanol, hexane) using dynamic light scattering (DLS) to detect aggregation.
- Temperature Dependence : Measure solubility at 25°C and 37°C to identify thermodynamic vs. kinetic solubility differences .
- Co-solvency Studies : Use water-miscible solvents (e.g., acetone-water mixtures) to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
